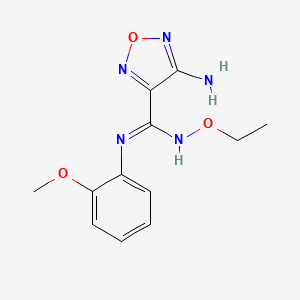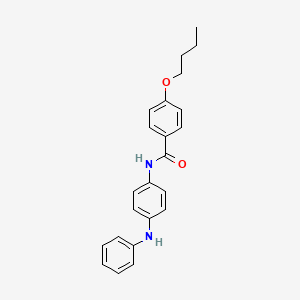![molecular formula C18H24ClNO2 B5174387 2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B5174387.png)
2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide, also known as cloprostenol, is a synthetic prostaglandin analogue that has been widely used in scientific research. This compound has a broad range of applications in the field of biology and medicine, including the induction of labor, treatment of glaucoma, and as an abortifacient in veterinary medicine.
Mécanisme D'action
Cloprostenol acts as a potent agonist of the prostaglandin F2α receptor, which is expressed in a variety of tissues including the uterus, cervix, and eyes. When bound to the receptor, 2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide activates a signaling cascade that leads to smooth muscle contraction and increased intraocular pressure. In the uterus, this leads to the induction of labor or abortion.
Biochemical and Physiological Effects:
Cloprostenol has a number of biochemical and physiological effects, including the induction of labor or abortion, reduction of intraocular pressure, and anti-inflammatory and anti-tumor properties. It has also been shown to have effects on the immune system, including the modulation of cytokine production and the activation of immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide in lab experiments is its potency and specificity for the prostaglandin F2α receptor. This allows for precise control over the induction of labor or abortion in animal models. However, one limitation of using 2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is its potential for off-target effects, as it can bind to other prostaglandin receptors and have unintended effects.
Orientations Futures
There are a number of future directions for research on 2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide. One area of interest is its potential as a cancer treatment, given its anti-tumor properties. Additionally, further research is needed to understand the mechanisms underlying its effects on the immune system. Finally, there is a need for the development of more specific and potent agonists of the prostaglandin F2α receptor, which could have a wide range of applications in medicine and biology.
Méthodes De Synthèse
Cloprostenol can be synthesized by reacting 4-chloro-2-methylphenol with 2-bromoethylcyclohexane in the presence of sodium hydride, followed by reaction with 2-bromoethyl propionate in the presence of potassium carbonate. The resulting intermediate is then reacted with N,N-diisopropylethylamine and propanoyl chloride to yield 2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide.
Applications De Recherche Scientifique
Cloprostenol has been widely used in scientific research due to its ability to induce labor and abortion in animals. It has also been used as a treatment for glaucoma, as it can reduce intraocular pressure. Additionally, 2-(4-chloro-2-methylphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N-[2-(cyclohexen-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClNO2/c1-13-12-16(19)8-9-17(13)22-14(2)18(21)20-11-10-15-6-4-3-5-7-15/h6,8-9,12,14H,3-5,7,10-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESMGSXFCZLHGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-benzyl-1-piperidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5174306.png)
![3-(4-chlorobenzyl)-4-[(2-iodophenyl)amino]-4-oxobutanoic acid](/img/structure/B5174311.png)
![2-benzyl-3-(4-chlorophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5174314.png)


![N-{2-[(4-methoxybenzoyl)amino]ethyl}isonicotinamide](/img/structure/B5174353.png)
![5-(4-chlorophenyl)-5H-pyrimido[5',4':5,6]pyrano[2,3-d]pyrimidine-4,6-diol](/img/structure/B5174361.png)
![N'-(2-chlorobenzoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5174366.png)
![dimethyl 5-(3-chloro-4-methylphenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5174376.png)



![5-{[(4-chlorophenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5174403.png)
![1-benzyl-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5174419.png)